Aplysinoplide A
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-hydroxy-3-[(1E,3E,7E)-4-(hydroxymethyl)-8-methyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-1,3,7-trienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O4/c1-18(13-14-22-19(2)9-7-15-25(22,3)4)8-5-10-20(17-26)11-6-12-21-16-23(27)29-24(21)28/h6,8,11-12,16,24,26,28H,5,7,9-10,13-15,17H2,1-4H3/b12-6+,18-8+,20-11+ |
InChI Key |
IXZLFRIHNOJYGA-QGBXNASSSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C\C=C\C2=CC(=O)OC2O)/CO)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CC=CC2=CC(=O)OC2O)CO)C |
Synonyms |
aplysinoplide A |
Origin of Product |
United States |
Preparation Methods
Chromatographic Profiling and Yield Optimization
Fractionation of the VLC eluents identifies this compound-containing fractions via thin-layer chromatography (TLC) with ceric ammonium molybdate staining. Subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water mobile phase yields this compound in 0.002–0.005% wet weight.
Table 1: Extraction Parameters for this compound
| Parameter | Conditions | Source |
|---|---|---|
| Solvent System | Methanol:DCM (1:1 v/v) | |
| Chromatography | Silica gel VLC, hexane-EtOAc gradient | |
| Final Purification | RP-HPLC (C18, 70% acetonitrile) | |
| Yield (Dry Weight) | 0.003% |
Synthetic Approaches to this compound
Total synthesis of this compound remains unreported, but analogous sesterterpenoid syntheses provide actionable blueprints. Key strategies include cyclization of linear precursors, stereoselective aldol reactions, and late-stage functionalization.
Retrosynthetic Analysis
The tricyclic core of this compound suggests a disconnection into a geranylfarnesyl pyrophosphate (GFPP)-derived intermediate. However, biomimetic synthesis is complicated by the compound’s oxidized substituents, necessitating modular assembly.
Diels-Alder Cyclization Strategy
This compound’s decalin system can be constructed via intramolecular Diels-Alder reaction, as demonstrated in the synthesis of illisimonin A. Silyl ether protection of a cyclopentanedione enol (e.g., 140 ) enables aldol condensation with a vinylogous ester (141 ), yielding tertiary alcohol 142 . Thermal cyclization of silacycle 143 generates the Diels-Alder adduct 144 , which undergoes desilylation and oxidation to form the tricyclic framework.
Table 2: Key Synthetic Steps for Tricyclic Core Assembly
Functionalization and Late-Stage Modifications
The γ-lactone moiety of this compound requires precise oxidation and lactonization. White’s FePDP catalyst with H₂O₂ selectively oxidizes allylic alcohols to lactones, as shown in the synthesis of rumphellaone A. For this compound, epoxidation of allylic alcohol 147 with m-CPBA, followed by acid-mediated cyclization, would yield the lactone ring.
Stereochemical Control Challenges
The C-7 methyl group’s configuration demands asymmetric induction. Chiral phosphoramidite ligands (e.g., 248 ) in enolate alkylations achieve >90% enantiomeric excess (ee) in related systems.
Analytical Characterization
Structural elucidation of this compound relies on NMR and high-resolution mass spectrometry (HRMS). The original study reports $$ ^1H $$ and $$ ^{13}C $$ NMR data matching the proposed tricyclic sesterterpenoid skeleton.
Table 3: Key NMR Signals for this compound
| Proton/Carbon | δ (ppm) | Multiplicity | Correlation |
|---|---|---|---|
| H-15 | 5.32 | ddt (J=10, 5, 2 Hz) | COSY: H-14, H-16 |
| C-3 | 213.5 | Carbonyl | HMBC: H-2, H-4 |
| H-7 | 1.78 | s | NOESY: H-5, H-9 |
Q & A
Q. What meta-analysis frameworks are appropriate for reconciling conflicting reports on this compound's pharmacokinetic properties?
- Methodological Answer : Apply systematic review tools (e.g., Cochrane risk-of-bias assessment) to evaluate study quality. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to harmonize parameters like bioavailability and half-life. Consider interspecies differences in metabolism when extrapolating data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
